molecular formula C15H14ClNO2 B11547967 4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol

4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol

Cat. No.: B11547967
M. Wt: 275.73 g/mol
InChI Key: GQUXVBSWAKPKAF-UHFFFAOYSA-N
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Description

4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.683 g/mol . This compound is known for its unique structure, which includes a chloro group, a hydroxyphenyl group, and a dimethylphenol group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol typically involves the reaction of salicylaldehyde with 2-aminophenol in the presence of ethanol. The mixture is boiled for several minutes and then left to stand overnight to form the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine and hydrazine, which react with aldehydes and ketones to form oximes and hydrazones . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of Schiff bases and other complex molecules . In biology and medicine, it is studied for its potential antimicrobial and antidiabetic activities . Additionally, it is used in industry for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as DNA and proteins . These interactions can lead to various biological effects, including antimicrobial and antidiabetic activities.

Comparison with Similar Compounds

4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol can be compared with other similar compounds, such as 2,4-dichloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol and 4-bromo-2-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol . These compounds share similar structures but differ in their substituents, which can lead to differences in their chemical properties and biological activities. The unique combination of chloro, hydroxyphenyl, and dimethylphenol groups in this compound makes it particularly interesting for research and industrial applications.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

4-chloro-2-[(2-hydroxyphenyl)iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C15H14ClNO2/c1-9-7-14(19)11(10(2)15(9)16)8-17-12-5-3-4-6-13(12)18/h3-8,18-19H,1-2H3

InChI Key

GQUXVBSWAKPKAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=CC=C2O)O

Origin of Product

United States

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